N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with furan, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting from 3-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.
Introduction of Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions. For example, furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine can be reacted with the benzamide core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the trifluoromethyl group.
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c20-19(21,22)15-5-1-4-14(12-15)18(24)23(13-16-6-2-10-25-16)9-8-17-7-3-11-26-17/h1-7,10-12H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLIINEXQLJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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